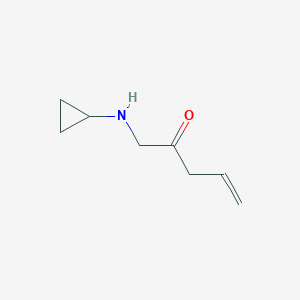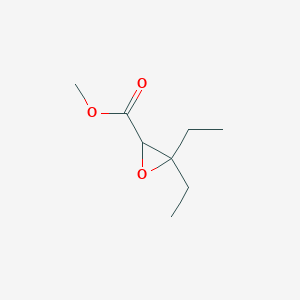![molecular formula C9H12N2O B13183238 6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13183238.png)
6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one is a heterocyclic compound with a molecular formula of C9H12N2O. This compound is characterized by the presence of a cyclopropylamino group attached to a dihydropyridinone ring. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one typically involves the reaction of cyclopropylamine with a suitable precursor of the dihydropyridinone ring. One common method involves the use of cyclopropylamine and a pyridine derivative under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyclopropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazinone Derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Cyclopropylamine Derivatives: Compounds with cyclopropylamine groups often show similar reactivity and applications.
Uniqueness
6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one is unique due to its specific combination of a cyclopropylamino group and a dihydropyridinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C9H12N2O |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
6-[(cyclopropylamino)methyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C9H12N2O/c12-9-3-1-2-8(11-9)6-10-7-4-5-7/h1-3,7,10H,4-6H2,(H,11,12) |
Clé InChI |
HZIIABIOXSKKIK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NCC2=CC=CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13183163.png)

![1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine](/img/structure/B13183173.png)
![{6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13183181.png)
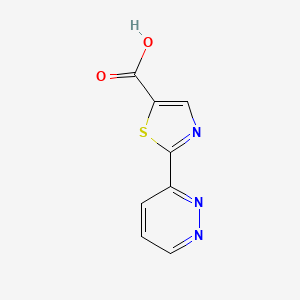
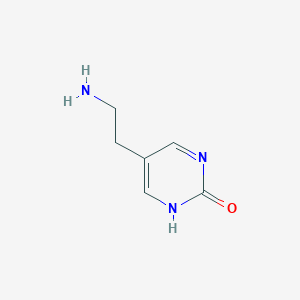
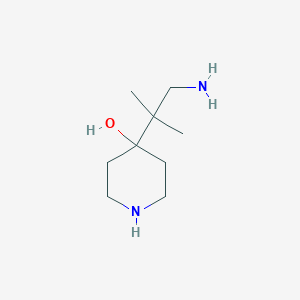

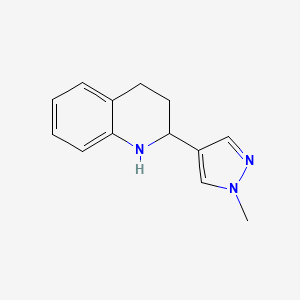
![{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13183221.png)
![Octahydro-2H-furo[3,2-c]azepine](/img/structure/B13183227.png)
